molecular formula C12H17NO2 B13071887 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde

Cat. No.: B13071887
M. Wt: 207.27 g/mol
InChI Key: WQKQLUISOVATOD-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 It is a furan derivative, characterized by the presence of a furan ring substituted with a 4-methylpiperidin-1-ylmethyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde typically involves the reaction of 4-methylpiperidine with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 4-methylpiperidine, followed by nucleophilic substitution with furan-2-carbaldehyde .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Ethylpiperidin-1-YL)methyl]furan-2-carbaldehyde
  • 5-[(4-Methylpiperidin-1-YL)methyl]thiophene-2-carbaldehyde

Uniqueness

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is unique due to the combination of its furan ring and the 4-methylpiperidin-1-ylmethyl group. This structural arrangement imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQLUISOVATOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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